molecular formula C16H22O B14229804 Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- CAS No. 578006-81-2

Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-

Cat. No.: B14229804
CAS No.: 578006-81-2
M. Wt: 230.34 g/mol
InChI Key: NMQXPIOUXDEACS-GXTWGEPZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- typically involves the reaction of a phenyl-substituted ethanone with a trimethylcyclopentyl derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

578006-81-2

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]ethanone

InChI

InChI=1S/C16H22O/c1-12-9-10-14(16(12,2)3)11-15(17)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3/t12-,14+/m0/s1

InChI Key

NMQXPIOUXDEACS-GXTWGEPZSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C1(C)C)CC(=O)C2=CC=CC=C2

Canonical SMILES

CC1CCC(C1(C)C)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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